(Piperidin-3-yl)methyl acetate
Overview
Description
(Piperidin-3-yl)methyl acetate: is an organic compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic compound containing one nitrogen atom The acetate group in this compound is an ester derived from acetic acid
Preparation Methods
Synthetic Routes and Reaction Conditions:
Cyclization of 1,2-diamine derivatives with sulfonium salts: This method involves the reaction of 1,2-diamine derivatives with sulfonium salts under basic conditions to form piperidine derivatives.
Ring Opening of Aziridines: Aziridines can be opened by N-nucleophiles to form piperidine derivatives.
Intermolecular Cycloaddition of Alkynes: Alkynes bearing amino groups can undergo cycloaddition reactions to form piperidine derivatives.
Industrial Production Methods: Industrial production methods for (Piperidin-3-yl)methyl acetate typically involve large-scale synthesis using the above-mentioned synthetic routes. The choice of method depends on factors such as yield, cost, and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (Piperidin-3-yl)methyl acetate can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can convert this compound into reduced forms, such as alcohols.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as halides or amines.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Chemistry:
- (Piperidin-3-yl)methyl acetate is used as an intermediate in the synthesis of various organic compounds.
- It is employed in the development of new synthetic methodologies.
Biology:
- The compound is studied for its potential biological activities, including antimicrobial and anticancer properties .
Medicine:
- This compound is investigated for its potential use in drug development, particularly in the design of new pharmaceuticals .
Industry:
- The compound is used in the production of fine chemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of (Piperidin-3-yl)methyl acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Piperidine: A six-membered heterocyclic compound with one nitrogen atom.
Piperidinone: A piperidine derivative with a ketone group.
Spiropiperidines: Piperidine derivatives with a spirocyclic structure.
Uniqueness:
- (Piperidin-3-yl)methyl acetate is unique due to the presence of the acetate ester group, which imparts distinct chemical and physical properties.
- The compound’s structure allows for specific interactions with biological targets, making it valuable in medicinal chemistry.
Properties
IUPAC Name |
piperidin-3-ylmethyl acetate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-7(10)11-6-8-3-2-4-9-5-8/h8-9H,2-6H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCTKHWZYRRECBJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1CCCNC1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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